1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position, a p-tolyl group at the 5-position, and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-methyl-5-(p-tolyl)-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired aldehyde product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of novel pharmaceuticals, particularly those targeting pyrazole-based drug scaffolds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
1-Methyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the p-tolyl group at the 3-position.
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a p-tolyl group.
1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
Uniqueness: 1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with biological targets. The presence of the p-tolyl group at the 5-position and the aldehyde group at the 4-position provides distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.
Biological Activity
1-Methyl-5-(p-tolyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Synthesis
The compound belongs to the pyrazole family, which is known for its wide range of biological activities. The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds, followed by further modifications to enhance biological activity. The general synthetic route can be summarized as follows:
- Formation of Pyrazole Core : The reaction of p-tolyl hydrazine with an aldehyde or ketone.
- Introduction of Functional Groups : Subsequent reactions to introduce the aldehyde group at the 4-position.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies indicate that this compound displays effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound are comparable to those of established antibiotics.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.25 | |
Escherichia coli | 0.30 | |
Pseudomonas aeruginosa | 0.40 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, this compound has shown promising results in reducing inflammation in animal models, comparable to indomethacin, a well-known anti-inflammatory drug. This activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been evaluated against various cancer cell lines, showing cytotoxic effects particularly in breast cancer cells (MCF-7 and MDA-MB-231). The compound's mechanism involves inducing apoptosis and cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of pyrazole derivatives, emphasizing the importance of substituents on biological activity:
- A study demonstrated that modifications at the 5-position significantly enhanced antimicrobial efficacy against resistant strains .
- Another research highlighted that compounds with electron-withdrawing groups at the para position exhibited better anti-inflammatory effects due to increased reactivity with inflammatory mediators .
Properties
IUPAC Name |
1-methyl-5-(4-methylphenyl)pyrazole-4-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)12-11(8-15)7-13-14(12)2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDQKMNGONOHGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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